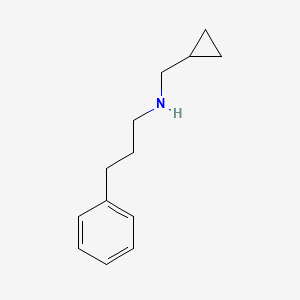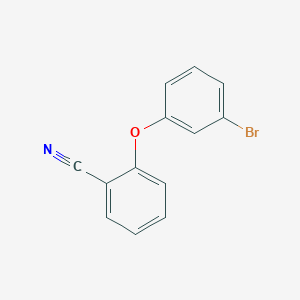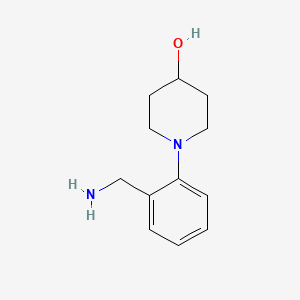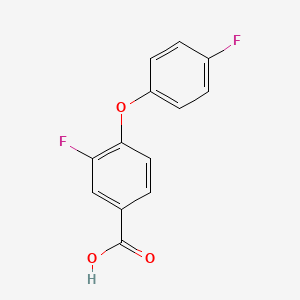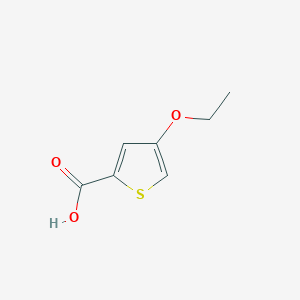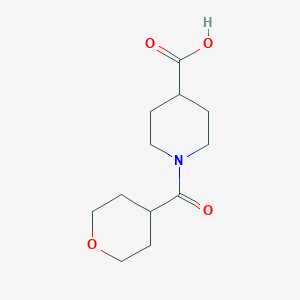
1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinecarboxylic acid
描述
1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinecarboxylic acid, often referred to as THP-4PCA, is a cyclic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used for various purposes, including as a building block for the synthesis of other compounds, as a reagent for chemical reactions, and as a pharmaceutical agent.
科学研究应用
THP-4PCA has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It can be used as a building block for the synthesis of other compounds, as a reagent for chemical reactions, and as a pharmaceutical agent. It has been used in the synthesis of various compounds, such as the antifungal compound bifonazole, the anti-inflammatory compound ibuprofen, and the anti-cancer compound imatinib. It has also been used as a reagent in the synthesis of various other compounds, such as the anti-inflammatory compound celecoxib, the anti-cancer compound lapatinib, and the anti-epileptic compound lamotrigine. In addition, THP-4PCA has been used in the synthesis of various pharmaceutical agents, such as the anti-inflammatory compound celecoxib, the anti-cancer compound lapatinib, and the anti-epileptic compound lamotrigine.
作用机制
The mechanism of action of THP-4PCA is not well understood. However, it is believed that its mechanism of action involves the formation of a cyclic adduct with the target molecule, which is then followed by a series of reactions leading to the desired product. In particular, the formation of the cyclic adduct is thought to involve the formation of a hydrogen bond between the carboxylic acid group of THP-4PCA and the target molecule. This hydrogen bond is then followed by a series of reactions leading to the desired product.
生化和生理效应
The biochemical and physiological effects of THP-4PCA are not well understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-epileptic activities in laboratory studies. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
实验室实验的优点和局限性
THP-4PCA has several advantages for laboratory experiments. It is a versatile compound that can be used as a building block for the synthesis of other compounds, as a reagent for chemical reactions, and as a pharmaceutical agent. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use in laboratory experiments. For example, it is not very stable and can easily decompose when exposed to light or heat. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.
未来方向
The potential future directions for THP-4PCA are numerous. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to identify new applications for THP-4PCA, such as in the synthesis of new pharmaceutical agents or in the development of new chemical reactions. Finally, further research could be conducted to improve the stability and solubility of THP-4PCA, which would make it more useful for laboratory experiments.
属性
IUPAC Name |
1-(oxane-4-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(9-3-7-17-8-4-9)13-5-1-10(2-6-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPXDXNTUSATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



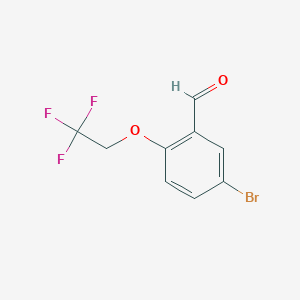
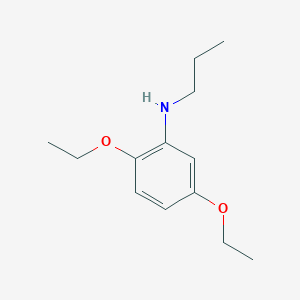
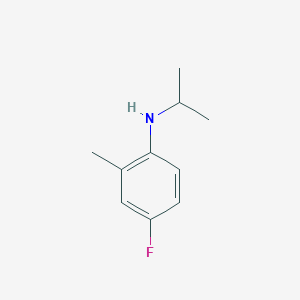
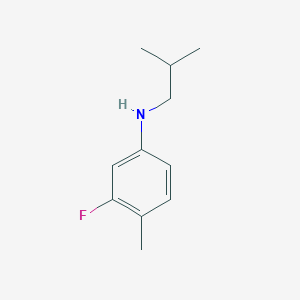
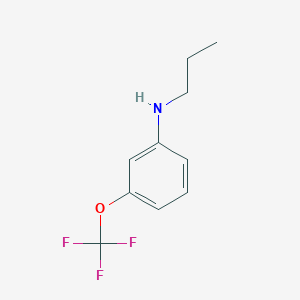
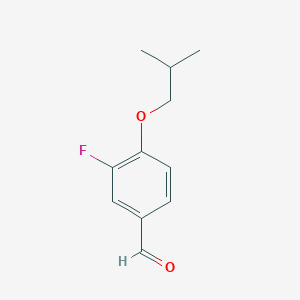
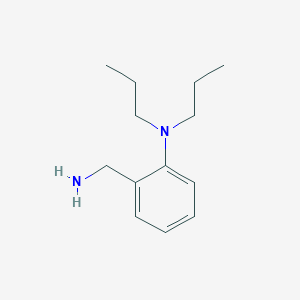
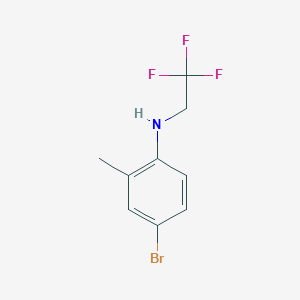
![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)
